molecular formula C14H20N2O2 B2887278 1-(Cyclohexylmethyl)-4-cyclopropylpyrazine-2,3-dione CAS No. 2309231-84-1

1-(Cyclohexylmethyl)-4-cyclopropylpyrazine-2,3-dione

Cat. No. B2887278
CAS RN: 2309231-84-1
M. Wt: 248.326
InChI Key: HNDKKFKABQWGBE-UHFFFAOYSA-N
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Description

The compound is a pyrazine derivative. Pyrazines are aromatic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The cyclohexylmethyl and cyclopropyl groups are likely attached to the pyrazine ring, but without a specific structure, it’s hard to determine their exact positions.


Molecular Structure Analysis

The molecular structure would consist of a pyrazine ring with a cyclohexylmethyl group and a cyclopropyl group attached. The exact structure would depend on the positions of these attachments on the pyrazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. These could include properties such as melting point, boiling point, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, the mechanism of action would depend on the specific biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

1-(cyclohexylmethyl)-4-cyclopropylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-13-14(18)16(12-6-7-12)9-8-15(13)10-11-4-2-1-3-5-11/h8-9,11-12H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDKKFKABQWGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=CN(C(=O)C2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)-4-cyclopropylpyrazine-2,3-dione

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